2-{[3-(Trifluoromethyl)benzyl]sulfanyl}pyridine-3-carbonitrile
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Overview
Description
2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIDINE-3-CARBONITRILE is a complex organic compound featuring a trifluoromethyl group, a phenyl ring, and a pyridine ring. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIDINE-3-CARBONITRILE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property enables the compound to interact with intracellular targets and modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles
- 4-(Trifluoromethyl)benzenemethanamine
- Trifluoromethylpyridine
Uniqueness
2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIDINE-3-CARBONITRILE is unique due to its combination of a trifluoromethyl group, a phenyl ring, and a pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C14H9F3N2S |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H9F3N2S/c15-14(16,17)12-5-1-3-10(7-12)9-20-13-11(8-18)4-2-6-19-13/h1-7H,9H2 |
InChI Key |
SJVWMVWTTGKXNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=CC=N2)C#N |
Origin of Product |
United States |
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